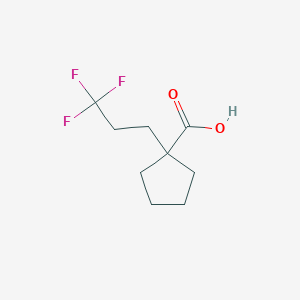
4-(4-Methanesulfonylphenyl)but-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methanesulfonylphenyl)but-3-EN-2-one is an organic compound with a molecular formula of C11H12O3S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonylphenyl)but-3-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methanesulfonylbenzaldehyde and 3-buten-2-one.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methanesulfonylphenyl)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted phenylbutenone derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methanesulfonylphenyl)but-3-EN-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Methanesulfonylphenyl)but-3-EN-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Binding Interactions: The methanesulfonyl group and the butenone moiety play crucial roles in binding to target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylphenyl)but-3-EN-2-one: Similar structure but lacks the methanesulfonyl group.
4-(4-Nitrophenyl)but-3-EN-2-one: Contains a nitro group instead of a methanesulfonyl group.
4-(4-Chlorophenyl)but-3-EN-2-one: Contains a chlorine atom instead of a methanesulfonyl group.
Uniqueness
4-(4-Methanesulfonylphenyl)but-3-EN-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H12O3S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
(E)-4-(4-methylsulfonylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3S/c1-9(12)3-4-10-5-7-11(8-6-10)15(2,13)14/h3-8H,1-2H3/b4-3+ |
Clave InChI |
MPUGYLQVIMTRJO-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)C |
SMILES canónico |
CC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)






![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)






